molecular formula C11H11BrN2O B2706803 4-Bromo-3-morpholino-benzonitrile CAS No. 2090718-87-7

4-Bromo-3-morpholino-benzonitrile

Cat. No.: B2706803
CAS No.: 2090718-87-7
M. Wt: 267.126
InChI Key: OLNWNNKUWABVCD-UHFFFAOYSA-N
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Description

4-Bromo-3-morpholino-benzonitrile is an organic compound with the molecular formula C11H11BrN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-morpholino-benzonitrile typically involves the bromination of 3-morpholino-benzonitrile. One common method is the reaction of 3-morpholino-benzonitrile with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-morpholino-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromo-3-morpholino-benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-formylbenzonitrile: Similar structure but with a formyl group instead of a morpholine group.

    4-Bromo-3-methylbenzonitrile: Similar structure but with a methyl group instead of a morpholine group.

    4-Bromo-3-nitrobenzonitrile: Similar structure but with a nitro group instead of a morpholine group.

Uniqueness

4-Bromo-3-morpholino-benzonitrile is unique due to the presence of the morpholine group, which can significantly alter its chemical and biological properties compared to other similar compounds. The morpholine group can enhance solubility, reactivity, and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-bromo-3-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)7-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNWNNKUWABVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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